molecular formula C10H6O4S B11771454 5-(5-formylthiophen-2-yl)furan-2-carboxylic Acid

5-(5-formylthiophen-2-yl)furan-2-carboxylic Acid

Cat. No.: B11771454
M. Wt: 222.22 g/mol
InChI Key: CTMNLCHWLXXEAT-UHFFFAOYSA-N
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Description

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both furan and thiophene rings, which are fused together with a formyl group and a carboxylic acid group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural using non-precious metal-based catalysts. For instance, a mixed metal oxide catalyst containing manganese and iron can be used to selectively oxidize 5-hydroxymethylfurfural to 5-formylfuran-2-carboxylic acid under optimized conditions (e.g., 0.5 mmol of sodium carbonate, 140°C, 90 minutes, and 30 bar of oxygen) .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .

Chemical Reactions Analysis

Types of Reactions

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-(5-carboxythiophen-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(5-hydroxymethylthiophen-2-yl)furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s unique structure allows it to interact with specific biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-formylfuran-2-carboxylic acid
  • 5-formylthiophene-2-carboxylic acid
  • 5-hydroxymethylfurfural

Uniqueness

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H6O4S

Molecular Weight

222.22 g/mol

IUPAC Name

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H6O4S/c11-5-6-1-4-9(15-6)7-2-3-8(14-7)10(12)13/h1-5H,(H,12,13)

InChI Key

CTMNLCHWLXXEAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(O2)C(=O)O)C=O

Origin of Product

United States

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